3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
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Description
The compound “3-(1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a complex organic molecule. It contains a pyrazole ring, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques. The 1H-NMR, 13C-NMR, and HRMS are commonly used to confirm the structure of the synthesized compounds .Chemical Reactions Analysis
The chemical reactions involving this compound can be diverse, depending on the functional groups present in the molecule. Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various analytical techniques. The molecular weight of the pyrazole ring is 96.1304 .Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions in the research of this compound could involve exploring its potential applications in these fields.
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets, leading to significant antileishmanial and antimalarial activities . This suggests that it may inhibit the growth or reproduction of the target organisms .
Biochemical Pathways
The compound affects the biochemical pathways of the target organisms, leading to their inhibition .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability
Result of Action
The compound’s action results in significant antileishmanial and antimalarial effects . It displays superior antipromastigote activity, suggesting that it effectively inhibits the growth or reproduction of Leishmania aethiopica . Furthermore, it elicits strong inhibition effects against Plasmodium berghei .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the type of solvent can strongly affect the associations between pyrazole molecules . More polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .
Properties
IUPAC Name |
3-[1-(2,5-dimethylpyrazole-3-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4/c1-8-5-10(15(2)14-8)12(19)16-4-3-9(6-16)17-11(18)7-21-13(17)20/h5,9H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBPOJJHLFDYLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC(C2)N3C(=O)COC3=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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